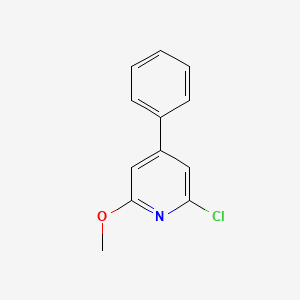
(R)-3-amino-2-((benzyloxy)methyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-amino-2-((benzyloxy)methyl)propan-1-ol is a chiral amino alcohol with a benzyl ether group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as ®-glycidol and benzylamine.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The amino group can be reduced to an amine using hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: Hydrogen gas with a palladium catalyst, LiAlH4, or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.
Major Products
Oxidation: Formation of ®-3-amino-2-((benzyloxy)methyl)propanal.
Reduction: Formation of ®-3-amino-2-((benzyloxy)methyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Chiral Building Block: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Ligand Synthesis: Employed in the preparation of chiral ligands for asymmetric catalysis.
Biology
Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural similarity to natural substrates.
Bioconjugation: Utilized in bioconjugation techniques for labeling and tracking biomolecules.
Medicine
Drug Development: Investigated as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Prodrug Design: Modified to create prodrugs that improve the bioavailability and efficacy of active pharmaceutical ingredients.
Industry
Material Science: Incorporated into the design of novel materials with specific optical or mechanical properties.
Catalysis: Used in the development of catalysts for industrial chemical processes.
作用機序
The mechanism by which ®-3-amino-2-((benzyloxy)methyl)propan-1-ol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The amino and hydroxyl groups can form hydrogen bonds with biological targets, influencing molecular recognition and binding affinity.
類似化合物との比較
Similar Compounds
(S)-3-amino-2-((benzyloxy)methyl)propan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
3-amino-1-propanol: Lacks the benzyl ether group, resulting in different reactivity and applications.
2-amino-1-phenylethanol: Contains a phenyl group instead of a benzyl ether, leading to variations in chemical behavior and uses.
Uniqueness
®-3-amino-2-((benzyloxy)methyl)propan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
(2R)-2-(aminomethyl)-3-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C11H17NO2/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9,12H2/t11-/m1/s1 |
InChIキー |
DBNCGOLNYFODOM-LLVKDONJSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC[C@H](CN)CO |
正規SMILES |
C1=CC=C(C=C1)COCC(CN)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-Hydroxy-7-fluoro-[1,8]naphthyridine](/img/structure/B12962294.png)
![2-Bromo-5-fluorobenzo[d]thiazol-6-ol](/img/structure/B12962302.png)
